Cyclopentanone

Catalog No.
S564525
CAS No.
120-92-3
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentanone

CAS Number

120-92-3

Product Name

Cyclopentanone

IUPAC Name

cyclopentanone

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2

InChI Key

BGTOWKSIORTVQH-UHFFFAOYSA-N

SMILES

C1CCC(=O)C1

solubility

Sol in alcohol, acetone, ether
Estimated water solubility of 9175 mg/l
Solubility in water: poor
water; miscible in ether
Miscible at room temperature (in ethanol)

Synonyms

Adipic Ketone; Adipin Keton; Dumasin; Ketocyclopentane; Ketopentamethylene; NSC 4122

Canonical SMILES

C1CCC(=O)C1

The exact mass of the compound Cyclopentanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol, acetone, etherestimated water solubility of 9175 mg/lsolubility in water: poorwater; miscible in ethermiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4122. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of cyclopentanones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclopentanone is a high-performance, five-membered cyclic ketone that functions as a highly effective dipolar aprotic solvent and chemical building block. Characterized by a boiling point of 130.6 °C and a favorable toxicological profile, it has emerged as a premier REACH-compliant alternative to hazardous solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) in pharmaceutical synthesis and advanced materials processing [1]. Beyond its green chemistry applications, electronic-grade cyclopentanone is a critical casting solvent in semiconductor manufacturing, prized for its optimal evaporation rate and exceptional solvency for high-molecular-weight polymers such as polyimides and epoxy-based photoresists . Its unique combination of high polarity, medium volatility, and chemical stability makes it an indispensable procurement choice for workflows requiring stringent reproducibility and regulatory compliance.

Attempting to substitute cyclopentanone with its closest structural analog, cyclohexanone, frequently results in process failure due to a significant drop in solvent polarity and a higher boiling point (155 °C), which leaves residual solvent in cast films and reduces the solubility of complex resins [1]. Conversely, utilizing lighter aliphatic ketones like acetone (boiling point 56 °C) causes rapid flash-drying, leading to severe striations, pinholes, and uneven film thickness in spin-coating applications [2]. Furthermore, while legacy dipolar aprotic solvents such as NMP or DMF offer comparable solvency, their classification as Substances of Very High Concern (SVHC) under REACH introduces severe regulatory, handling, and disposal liabilities [3]. Procuring exact-grade cyclopentanone is therefore mandatory to balance optimal evaporation kinetics, high polymer solubility, and sustainable compliance.

Superior Dipolar Aprotic Solvency via Hansen Polarity Parameter

Cyclopentanone exhibits a significantly higher polarity parameter (δP) within the Hansen Solubility framework compared to its six-membered ring counterpart, cyclohexanone. This elevated polarity allows cyclopentanone to effectively mimic the solvation environment of toxic legacy solvents like NMP, making it highly effective at dissolving complex polymers and active pharmaceutical ingredients [1].

Evidence DimensionHansen Polarity Parameter (δP)
Target Compound DataCyclopentanone: δP = 11.9 MPa^0.5
Comparator Or BaselineCyclohexanone: δP = 8.4 MPa^0.5
Quantified DifferenceCyclopentanone offers a 41.6% higher polarity parameter than cyclohexanone.
ConditionsStandard Hansen Solubility Parameter (HSP) evaluation at 25 °C

The higher polarity ensures complete dissolution of demanding resins and peptides, preventing precipitation that occurs when using less polar analogs like cyclohexanone.

Optimal Volatility for Defect-Free Spin Coating

In semiconductor photoresist formulation, the boiling point of the casting solvent dictates the evaporation rate during spin coating. Cyclopentanone provides an ideal thermal profile, evaporating slowly enough to allow polymer chains to level into a uniform film, but fast enough to avoid the prolonged baking times required by heavier solvents .

Evidence DimensionBoiling Point / Evaporation Profile
Target Compound DataCyclopentanone: 130.6 °C
Comparator Or BaselineAcetone: 56.0 °C (too fast) | Cyclohexanone: 155.0 °C (too slow)
Quantified DifferenceCyclopentanone boils 74.6 °C higher than acetone (preventing flash-drying defects) and 24.4 °C lower than cyclohexanone (reducing required bake times).
ConditionsStandard atmospheric pressure (101.3 kPa) during photoresist casting and pre-bake.

Procuring cyclopentanone as a thinner or casting solvent minimizes film defects like striations and edge-beading, directly increasing semiconductor wafer yield.

Enhanced Resin Swelling for Green Solid-Phase Peptide Synthesis (SPPS)

For peptide synthesis, the solvent must adequately swell the polymer resin to allow reagent access. Cyclopentanone has been identified as a superior green replacement for DMF and NMP, demonstrating excellent swelling capabilities on standard SPPS resins (such as ChemMatrix and ParaMax) without the associated reproductive toxicity of the legacy solvents [1].

Evidence DimensionResin Swelling Compatibility
Target Compound DataCyclopentanone: Superior average swelling factor across tested PEG-based resins
Comparator Or BaselineNMP / DMF: High swelling efficacy but classified as SVHC (Substances of Very High Concern)
Quantified DifferenceCyclopentanone matches or exceeds the average swelling factor of NMP/DMF on advanced PEG-based resins while eliminating SVHC regulatory risks.
ConditionsSolid-phase peptide synthesis using ChemMatrix and polystyrene-based resins.

Allows pharmaceutical manufacturers to transition to REACH-compliant green workflows without sacrificing peptide yield or reaction kinetics.

Photoresist Formulation and Thinner in Semiconductor Manufacturing

Due to its optimal boiling point (130.6 °C) and high solvency, cyclopentanone is the preferred casting solvent for SU-8, LOR (Lift-Off Resists), and polyimide-based photoresists. It prevents flash-drying defects and ensures uniform thin-film deposition during high-speed spin coating [1].

Green Solvent Replacement in Solid-Phase Peptide Synthesis (SPPS)

Leveraging its high polarity (δP = 11.9) and excellent resin-swelling properties, cyclopentanone serves as a direct, REACH-compliant drop-in replacement for toxic NMP and DMF in pharmaceutical peptide manufacturing, maintaining high coupling efficiencies [2].

Sustainable Medium for Transition-Metal Cross-Coupling Reactions

Cyclopentanone is increasingly procured as a sustainable reaction medium for Heck cross-couplings and thioester formations, where its dipolar aprotic nature supports complex catalytic cycles while avoiding the regulatory liabilities of legacy solvents [3].

Physical Description

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC]
CLEAR COLOURLESS LIQUID.
liquid; agreeable odour somewhat like peppermint

Color/Form

WATER-WHITE, MOBILE LIQUID

XLogP3

0.4

Hydrogen Bond Acceptor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Boiling Point

267.17 °F at 760 mmHg (NTP, 1992)
130.6 °C AT 760 MM HG
130.00 to 131.00 °C. @ 760.00 mm Hg
131 °C

Flash Point

86 °F (NTP, 1992)
87 °F (CLOSED CUP)
26 °C

Heavy Atom Count

6

Vapor Density

2.3 (AIR= 1)
Relative vapor density (air = 1): 2.3

Density

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float
0.94869 @ 20 °C/4 °C
Relative density (water = 1): 0.95
0.950-0.960

LogP

0.38 (LogP)
0.38
log Kow= 0.24 (est)

Odor

DISTINCTIVE ETHEREAL ODOR, SOMEWHAT LIKE PEPPERMINT

Melting Point

-60.3 °F (NTP, 1992)
-51.3 °C
-58 °C
-51 °C

UNII

220W81TN3S

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

11.4 [mmHg]
11.4 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

120-92-3

Metabolism Metabolites

... MINOR (1-2%) METABOLITES OF CYCLOPENTANONE ... HAVE BEEN DETECTED IN RAT & RABBIT URINE. 2-HYDROXYCYCLOALKYLMERCAPTURIC ACIDS ... WHICH WERE PRESENT AS ... SULFATE ('DOUBLE CONJUGATE') ... PRESUMABLY FORMED BY DEHYDRATION OF CYCLOALKANOLS (MAJOR METABOLITES) TO CYCLOALKENES WITH SUBSEQUENT EPOXIDATION & MERCAPTURATION.
... RABBITS FED ... /CYCLOPENTANONE/ EXCRETED LARGE AMT (MORE THAN HALF THE DOSE) AS CYCLOPENTYL ... GLUCURONIDE ... MINOR AMT OF SULFATE CONJUGATES WERE ALSO PRESENT.

Wikipedia

Cyclopentanone
Tetrakis(triphenylphosphine)palladium(0)

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

PREPD BY HEATING ADIPIC ACID TO 285-295 °C IN PRESENCE OF BARIUM HYDROXIDE, DISTILLING, EXTRACTING WITH ETHER & FRACTIONATING.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Computer and Electronic Product Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Cyclopentanone: ACTIVE

Clinical Laboratory Methods

CYCLIC AMINES, KETONES (INCL CYCLOPENTANONE) & ALCOHOLS WERE EXTRACTED FROM URINE WITH DICHLOROMETHANE, SEPARATED BY GAS CHROMATOGRAPHY & QUANTITATIVELY DETERMINED FROM STD CURVES BASED ON PEAK HEIGHTS RELATIVE TO ALKANES USED AS INTERNAL STD.

Dates

Last modified: 08-15-2023

Asymmetric Total Synthesis of Rumphellclovane E

Guanggen Liu, Zhijiang Zhang, Shaomin Fu, Bo Liu
PMID: 33356321   DOI: 10.1021/acs.orglett.0c03748

Abstract

The first asymmetric total synthesis of rumphellclovane E, a clovane-type sesquiterpenoid, has been accomplished in eight steps from commercially available (
)-carvone. Key elements of the synthesis include Rh-catalyzed cyclopropanation, iron-catalyzed intramolecular reductive aldol reaction, and SmI
-mediated chemo- and diastereoselective reduction of the cyclopentanone.


On-resin multicomponent 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides as an efficient tool for the synthesis of amidino depsipeptide mimics

Raffaella Bucci, Federico Dapiaggi, Helena Macut, Stefano Pieraccini, Maurizio Sironi, Maria Luisa Gelmi, Emanuela Erba, Sara Pellegrino
PMID: 31781906   DOI: 10.1007/s00726-019-02805-3

Abstract

Depsipeptides are biologically active peptide derivatives that possess a high therapeutic interest. The development of depsipeptide mimics characterized by a chemical diversity could lead to compounds with enhanced features and activity. In this work, an on-resin multicomponent procedure for the synthesis of amidino depsipeptide mimics is described. This approach exploits a metal-free 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides. In this reaction, the obtained primary cycloadduct undergoes a ring opening and molecular rearrangement giving access to a linear sulfonyl amidine functionalized with both a peptide chain and a diazoalkane. The so-obtained diazo function "one pot" reacts with the carboxylic group of N-Fmoc-protected amino acids leading to amidino depsipeptide mimics possessing a C4 aliphatic chain. An important advantage of this procedure is the possibility to easily obtain amidino-functionalized derivatives that are proteolytically stable peptide bond bioisosteres. Moreover, the conformational freedom given by the alkyl chain could promote the obtainment of cyclic depsipeptide with a stabilized secondary structure as demonstrated with both in silico calculations and experimental conformational studies. Finally, labeled depsipeptide mimics can be also synthesized using a fluorescent sulfonylazide in the multicomponent reaction.


Charge migration fragmentation in the negative ion mode of cyclopentenone and cyclopentanone intermediates in the biosynthesis of jasmonates

Ernst H Oliw, Mats Hamberg
PMID: 31734961   DOI: 10.1002/rcm.8665

Abstract

Jasmonates are formed from 12-oxo-10,15(Z)-phytodienoic acid (12-OPDA) in plants and also from 12-oxo-10-phytoenoic acid (12-OPEA) in fungi. Collision-induced dissociation (CID) of [M-H]
generates characteristic product anions at m/z 165 [C
H
O]
. Our goal was to investigate the structure and mode of formation of this anion by CID of 12-OPDA, 12-OPEA, and 12-oxophytonoic acid (12-OPA).
We investigated the CID of the [M-H]
, [M-H-CO
]
, and [M-H-H
O]
anions using electrospray ionization and MS/MS analysis of 12-OPDA, 12-OPEA, and 12-OPA, and compared the results with the data obtained with the corresponding compounds labeled with
H at C-6 and C-7 and with structural and side chain analogs.
CID of [6,6,7,7-
H
]12-OPEA and [6,6-
H
]12-OPDA ([M-H]
and [M-H-CO
]
) showed that one or two
H atoms were transferred to anions at m/z 165 as judged by the signal intensities of m/z 165 + 1 or 165 + 2, respectively. CID of [6,6-
H
]- and [6,6,7,7-
H
]-12-OPA ([M-H]
and [M-H-CO
]
) yielded the loss of H
from the cyclopentanone and displayed the transfer of one
H atom in analogy to 12-OPEA. In contrast, CID of [6,6,7,7-
H
]12-OPEA and [6,6,7,7-
H
]12-OPA [M-H-H
O]
demonstrated the transfer of two
H atoms (m/z 165 + 2). All spectra obtained by CID of [6,6,7,7-
H
]12-OPDA and [6,6,7,7-
H
]12-oxo-9(13),15(Z)-phytodienoic acid showed that one or two additional
H atoms could be transferred to this anion at m/z 167 of [6,6-
H
]12-OPDA due to isotope scrambling.
CID of 12-OPDA and 12-OPEA generates cyclopentanone enolate anions at m/z 165 by charge-driven hydride transfer as a common mechanism and by bond cleavage between C-7 and C-8 of the carboxyl side chains with either gain or loss of a hydrogen atom.


Bisphosphine catalyzed sequential [3 + 2] cycloaddition and Michael addition of ynones with benzylidenepyrazolones via dual α',α'-C(sp

Jiayong Zhang, Zhiwei Miao
PMID: 30516790   DOI: 10.1039/c8ob02675k

Abstract

A bisphosphine-catalyzed sequential [3 + 2] cycloaddition and Michael addition reaction of ynones with benzylidenepyrazolones has been developed. Under the catalysis of DPPB [1,4-bis(diphenylphosphino)butane], the reaction proceeded smoothly to give spiro-[cyclopentanone] pyrazolone derivatives in moderate to good yields with good diastereoselectivities via sequential dual α',α'-C(sp3)-H bifunctionalization annulation. This strategy provides a novel route toward the synthesis of spiro-[cyclopentanone] pyrazolones containing three contiguous stereocenters which possess potential pharmaceutical activities.


Asymmetric Total Syntheses of Di- and Sesquiterpenoids by Catalytic C-C Activation of Cyclopentanones

Si-Hua Hou, Adriana Y Prichina, Mengxi Zhang, Guangbin Dong
PMID: 32086872   DOI: 10.1002/anie.201915821

Abstract

To show the synthetic utility of the catalytic C-C activation of less strained substrates, described here are the collective and concise syntheses of the natural products (-)-microthecaline A, (-)-leubehanol, (+)-pseudopteroxazole, (+)-seco-pseudopteroxazole, pseudopterosin A-F and G-J aglycones, and (+)-heritonin. The key step in these syntheses involve a Rh-catalyzed C-C/C-H activation cascade of 3-arylcyclopentanones, which provides a rapid and enantioselective route to access the polysubstituted tetrahydronaphthalene cores presented in these natural products. Other important features include 1) the direct C-H amination of the tetralone substrate in the synthesis of (-)-microthecaline A, 2) the use of phosphoric acid to enhance efficiency and regioselectivity for problematic cyclopentanone substrates in the C-C activation reactions, and 3) the direct conversion of serrulatane into amphilectane diterpenes by an allylic cyclodehydrogenation coupling.


Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity

Mingyang Wang, Man Li, Shan Yang, Xiao-Song Xue, Xinxin Wu, Chen Zhu
PMID: 32015335   DOI: 10.1038/s41467-020-14435-5

Abstract

The C-C σ-bond activation of unstrained cycloketones represents an ingenious and advanced technique in synthetic chemistry, but it remains a challenging area which has been largely underexplored. Herein we report an efficient strategy for the direct C-C cleavage of cyclohexanones and cyclopentanones. The cyclic C-C σ-bond is readily cleaved under mild conditions with the aid of an in situ formed side-chain aryl radical. Density functional theory calculations are carried out to shed light on the unusual regioselectivity of C-C bond cleavage. The reaction affords a variety of structurally diverse 3-coumaranones and indanones that widely exist in natural products and bioactive molecules, illustrating the synthetic value of this method.


Dynamic Kinetic Resolution of Aldehydes by Hydroacylation

Zhiwei Chen, Yusuke Aota, Hillary M H Nguyen, Vy M Dong
PMID: 30740841   DOI: 10.1002/anie.201900545

Abstract

We report a dynamic kinetic resolution (DKR) of chiral 4-pentenals by olefin hydroacylation. A primary amine racemizes the aldehyde substrate via enamine formation and hydrolysis. Then, a cationic rhodium catalyst promotes hydroacylation to generate α,γ-disubstituted cyclopentanones with high enantio- and diastereoselectivities.


The Use of Granular Cyclopentanone as Alternative to Artificial Source of Carbon Dioxide in Improved Passive Outdoor Host Seeking Device (POHD)

Stella T Kessy, Bruno A Nyundo, Ladslaus L Mnyone, Issa N Lyimo
PMID: 32581659   DOI: 10.1155/2020/7620389

Abstract

Reliable sources of CO
that are relatively cheap, obtainable, and easy to sustain are immediately required for scaling up of odor-baited mosquito surveillance and control devices. Several odor-baited devices are in the pipeline; however, their scale-up against residual malaria transmission, particularly in resource poor areas, is limited by the unavailability of reliable sources of CO
and reliance on electrical power sources among other factors. We evaluated the use of granular cyclopentanone as an alternative to artificial or yeast fermentation-produced CO
in passive outdoor host seeking device (POHD). Experiments were conducted against semifield reared
within the semifield system (SFS) at Ifakara Health Institute. Mosquitoes were tested against odor-baited POHDs augmented with yeast fermentation-produced CO
, granular cyclopentanone, attractive blends (Mbita or Ifakara), or their combinations. An insecticide, bendiocarb, was a killing agent used as a proxy for marking the mosquitoes visit the POHDs. Relative attractiveness of different treatment combinations was compared based on the proportion of dead mosquitoes that visited the POHD. The POHD augmented with granules of cyclopentanone alone was attractive to
as much as, or more than, POHDs augmented with yeast fermentation-produced CO
. The POHD baited with CO
attracted more mosquitoes than those POHDs baited with synthetic blends alone; when these blends are combined with CO
, they attracted more mosquitoes than individual blends. More importantly, such POHDs baited with cyclopentanone attracted far greater proportion of mosquitoes than the POHD baited with either Mbita or Ifakara blend alone. The granular cyclopentanone strongly enhanced/potentiated the attractiveness of POHD baited with Mbita blends against mosquitoes compared to that of POHD baited with Ifakara blend. Moreover, the granular cyclopentanone retained its residual activity against
for up to 2 months after application particularly when used in combination with Mbita blend. In conclusion, this study demonstrates that cyclopentanone granules have the potential to substitute sources of CO
in outdoor-based surveillance and control devices, thus warranting evaluation of such alternative under realistic field conditions.


(2

Hee Jin Jung, A Kyoung Lee, Yeo Jin Park, Sanggwon Lee, Dongwan Kang, Young Suk Jung, Hae Young Chung, Hyung Ryong Moon
PMID: 29891820   DOI: 10.3390/molecules23061415

Abstract

Ultraviolet (UV) radiation exposure is the primary cause of extrinsic skin aging, which results in skin hyperpigmentation and wrinkling. In this study, we investigated the whitening effect of (2
,5
)-2,5-bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone (BHCP) on B16F10 melanoma and its anti-wrinkle activity on Hs27 fibroblasts cells. BHCP was found to potently inhibit tyrosinase, with 50% inhibition concentration (IC
) values of 1.10 µM and 8.18 µM for monophenolase (l-tyrosine) and diphenolase (l-DOPA), and the enzyme kinetics study revealed that BHCP is a competitive-type tyrosinase inhibitor. Furthermore, BHCP significantly inhibited melanin content and cellular tyrosinase activity, and downregulated the levels of microphthalmia-associated transcription factor (MITF), phosphorylated levels of cAMP response element-binding (CREB) protein, and tyrosinase in α-melanocyte stimulating hormone (α-MSH)-induced B16F10 melanoma cells. Moreover, BHCP inhibited the phosphorylation of p65 and expression of matrix metalloproteinases (MMP-1, MMP-9, MMP-12, and MMP-13) in Hs27 fibroblasts stimulated with UV radiation. Therefore, our results demonstrate that BHCP may be a good candidate for the development of therapeutic agents for diseases associated with hyperpigmentation and wrinkling.


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